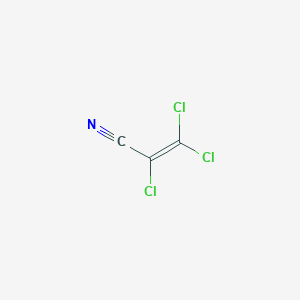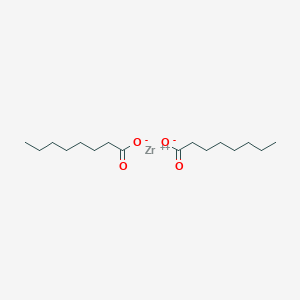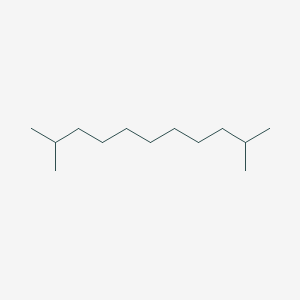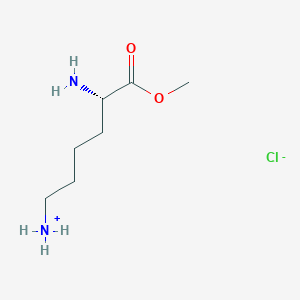
Methyl L-lysinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl L-lysinate hydrochloride is a chemical compound that is widely used in scientific research. It is a derivative of L-lysine, which is an essential amino acid that is required for the synthesis of proteins in the body. Methyl L-lysinate hydrochloride is a white crystalline powder that is soluble in water and ethanol.
Mechanism Of Action
Methyl L-lysinate hydrochloride is a substrate for enzymes that remove methyl groups from lysine residues in histone proteins. This process is known as histone demethylation and is an important mechanism for regulating gene expression. The removal of methyl groups from histone proteins can lead to the activation or repression of genes depending on the specific lysine residue that is demethylated.
Biochemical And Physiological Effects
Methyl L-lysinate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of LSD1 and LSD2 enzymes, which can lead to the upregulation of genes involved in cancer progression. Methyl L-lysinate hydrochloride has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
Methyl L-lysinate hydrochloride has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive compared to other compounds that are used in scientific research. However, one limitation of Methyl L-lysinate hydrochloride is that it can be toxic to cells at high concentrations. Therefore, it is important to use the appropriate concentration of Methyl L-lysinate hydrochloride in experiments to avoid toxicity.
Future Directions
There are several future directions for research on Methyl L-lysinate hydrochloride. One area of research is the development of new compounds that are based on Methyl L-lysinate hydrochloride. These compounds could have improved properties such as increased stability and reduced toxicity. Another area of research is the investigation of the role of Methyl L-lysinate hydrochloride in the regulation of gene expression in different cell types. This could lead to the identification of new targets for the treatment of diseases such as cancer and inflammation.
Synthesis Methods
Methyl L-lysinate hydrochloride can be synthesized by reacting L-lysine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as methanol or ethanol. The product is then purified by recrystallization from water.
Scientific Research Applications
Methyl L-lysinate hydrochloride is used in scientific research as a substrate for enzymes such as lysine-specific demethylase 1 (LSD1) and lysine-specific demethylase 2 (LSD2). These enzymes play a critical role in the regulation of gene expression by removing methyl groups from lysine residues in histone proteins. Methyl L-lysinate hydrochloride is also used as a building block for the synthesis of other compounds such as peptide nucleic acids (PNAs) and lysine-based dendrimers.
properties
CAS RN |
15445-34-8 |
|---|---|
Product Name |
Methyl L-lysinate hydrochloride |
Molecular Formula |
C7H17ClN2O2 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
methyl (2S)-2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
FORVAIDSGSLRPX-RGMNGODLSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCCC[NH3+])N.[Cl-] |
SMILES |
COC(=O)C(CCCCN)N.Cl |
Canonical SMILES |
COC(=O)C(CCCC[NH3+])N.[Cl-] |
synonyms |
methyl L-lysinate hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



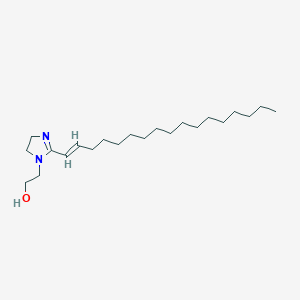
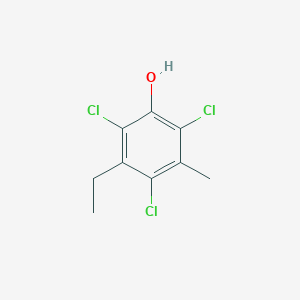
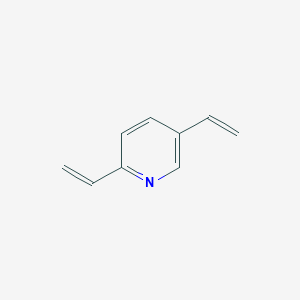
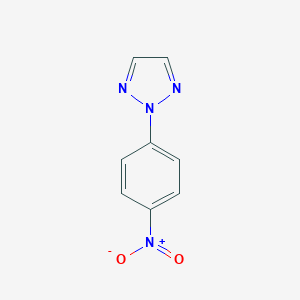
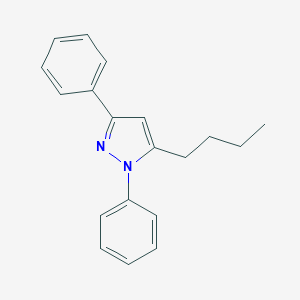
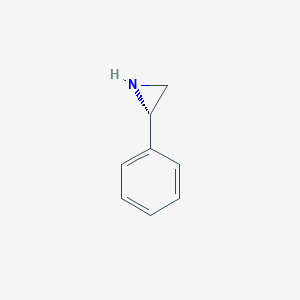
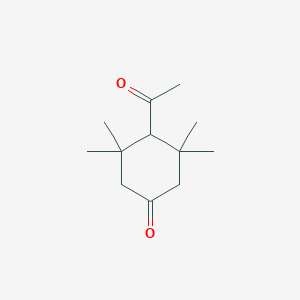
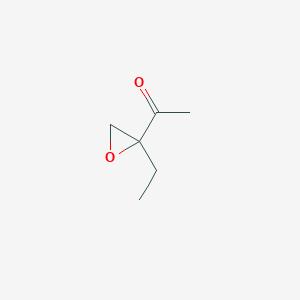

![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
